Methanesulfenylchloride

Description

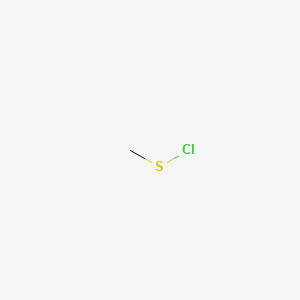

Structure

2D Structure

3D Structure

Properties

CAS No. |

5813-48-9 |

|---|---|

Molecular Formula |

CH3ClS |

Molecular Weight |

82.55 g/mol |

IUPAC Name |

methyl thiohypochlorite |

InChI |

InChI=1S/CH3ClS/c1-3-2/h1H3 |

InChI Key |

DDCYYCUMAFYDDU-UHFFFAOYSA-N |

SMILES |

CSCl |

Canonical SMILES |

CSCl |

Other CAS No. |

5813-48-9 |

Origin of Product |

United States |

Synthetic Methodologies for Methanesulfenyl Chloride

Preparation from Related Sulfur Compounds

One notable route to methanesulfenyl chloride involves the disproportionation of methanesulfinyl chloride (CH₃SOCl). Methanesulfinyl chloride is a highly reactive and unstable compound. orgsyn.org At room temperature, it undergoes disproportionation, yielding both methanesulfonyl chloride (CH₃SO₂Cl) and methanesulfenyl chloride. orgsyn.org This intrinsic instability necessitates that methanesulfinyl chloride not be stored in a sealed container at room temperature for extended periods. orgsyn.org

Further research into the reactions of methanesulfenyl chloride with methanol (B129727) has revealed that methanesulfinyl chloride and methanesulfonyl chloride are among the reaction products. researchgate.net This observation underscores the complex equilibria and transformations that can occur among these related sulfur-chlorine compounds.

General Approaches in Sulfenyl Chloride Synthesis

The synthesis of sulfenyl chlorides, including methanesulfenyl chloride, can be achieved through several general methods. These approaches are foundational in organosulfur chemistry and provide versatile pathways to this class of compounds.

A primary and widely utilized method is the chlorination of disulfides. wikipedia.org This reaction, sometimes referred to as the Zincke disulfide reaction, involves the cleavage of the sulfur-sulfur bond in a disulfide by molecular chlorine to yield two equivalents of the corresponding sulfenyl chloride. wikipedia.org

General Reaction for the Chlorination of Disulfides: R₂S₂ + Cl₂ → 2 R−SCl wikipedia.org

Another approach involves the chlorinolysis of certain thioethers (R-S-R') that possess electron-withdrawing substituents. In this reaction, a carbon-sulfur bond is cleaved to produce the sulfenyl chloride. wikipedia.org Additionally, a variation of the Reed reaction, which utilizes sulfur dichloride and UV light, can displace a hydrogen atom to form a sulfenyl chloride. wikipedia.org

Recent advancements have also focused on the in situ formation of highly reactive sulfenyl chlorides. One such protocol involves the conversion of thiols to sulfenyl chlorides, which are then immediately reacted with arylzinc reagents to form diaryl sulfides. acs.org This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. acs.org The high reactivity of the sulfenyl chloride intermediate allows these subsequent reactions to proceed efficiently, often at low temperatures such as 0 °C. acs.org

Benzylic sulfides have also been demonstrated to be effective precursors for sulfonyl chlorides through a reaction with molecular chlorine in aqueous acetic acid. cdnsciencepub.com This transformation is believed to proceed through the intermediate formation of the corresponding sulfenyl chloride. cdnsciencepub.com

The table below summarizes the general synthetic approaches for sulfenyl chlorides.

| Starting Material | Reagent(s) | Product | Reaction Name/Type | Citation |

| Disulfide (R-S-S-R) | Chlorine (Cl₂) | Sulfenyl chloride (R-S-Cl) | Zincke disulfide reaction | wikipedia.org |

| Thioether (R-S-R') | Chlorine (Cl₂) | Sulfenyl chloride (R-S-Cl) | Chlorinolysis | wikipedia.org |

| Thiol (R-SH) | Chlorinating agent | Sulfenyl chloride (R-S-Cl) | In situ formation | acs.org |

| Benzylic sulfide | Chlorine (Cl₂), Acetic acid/Water | Sulfenyl chloride (intermediate) | Chlorination | cdnsciencepub.com |

Reactivity and Reaction Mechanisms of Methanesulfenyl Chloride

Electrophilic Addition to Unsaturated Hydrocarbons

The addition of methanesulfenyl chloride to alkenes and other unsaturated systems is a cornerstone of its chemical behavior. This reaction proceeds through a well-established two-step mechanism involving the formation of a cyclic intermediate. vu.ltcdnsciencepub.com The initial step is the electrophilic attack of the sulfur atom on the π-electron system of the unsaturated hydrocarbon, leading to the formation of a bridged thiiranium ion (also known as an episulfonium ion). acs.orgnih.govresearchgate.net This is followed by the nucleophilic attack of the chloride ion on one of the carbon atoms of the thiiranium ring, resulting in the final addition product. vu.ltresearchgate.net

Reactions with Alkenes and Functionalized Ethenes

Methanesulfenyl chloride reacts with a wide variety of alkenes, including simple, substituted, and functionalized ethenes. vu.ltontosight.ai The reaction is generally facile and provides a direct route to β-chloro thioethers. acs.org For instance, the reaction with ethylene (B1197577) yields 1-chloro-2-(methylthio)ethane. The presence of substituents on the double bond influences the rate and regioselectivity of the reaction. cdnsciencepub.comacs.org

Quantum chemical calculations have been employed to study the addition of methanesulfenyl chloride to functionalized ethenes, providing insights into the geometry and electronic structure of the intermediates and transition states. vu.lt These studies support the formation of a stable episulfonium ion intermediate. vu.lt

Regioselectivity in Addition Reactions (Markovnikov and Anti-Markovnikov Adducts)

The addition of methanesulfenyl chloride to unsymmetrical alkenes can, in principle, yield two regioisomeric products: the Markovnikov adduct and the anti-Markovnikov adduct. vu.ltresearchgate.net The regioselectivity is highly dependent on the nature of the substituents on the alkene. vu.ltresearchgate.net

Anti-Markovnikov Addition: With terminal alkyl-substituted olefins, methanesulfenyl chloride predominantly affords the anti-Markovnikov adducts. researchgate.netresearchgate.net The bulkier the alkyl substituent, the greater the preference for the anti-Markovnikov product. researchgate.net This outcome is attributed to the nucleophilic attack of the chloride ion at the less substituted carbon atom of the thiiranium ion intermediate, which is sterically more accessible. researchgate.net These kinetically controlled adducts can often be isomerized to the thermodynamically more stable Markovnikov adducts under acidic conditions. researchgate.netresearchgate.net

Markovnikov Addition: In contrast, when the alkene is substituted with a phenyl group, the Markovnikov adduct is the exclusive product. researchgate.net This is because the phenyl group can stabilize the positive charge on the adjacent carbon atom in a more open, carbocation-like intermediate, favoring the attack of the chloride ion at the more substituted carbon. researchgate.net The addition to conjugated olefins also typically results in Markovnikov-oriented products. vu.lt

The regioselectivity can be understood by considering the electronic and steric factors influencing the opening of the episulfonium ion ring. vu.lt Theoretical studies have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 in the episulfonium ion plays a crucial role in determining the site of nucleophilic attack. vu.ltresearchgate.net

| Alkene Substituent (R) | Predominant Product | Controlling Factors |

|---|---|---|

| Alkyl | Anti-Markovnikov | Steric hindrance at the more substituted carbon of the thiiranium ion. researchgate.net |

| Phenyl | Markovnikov | Stabilization of positive charge by the phenyl group, leading to a more carbocation-like intermediate. researchgate.net |

| Vinyl, Carboxyl (conjugated) | Markovnikov | Formation of a more stable, unsymmetrical episulfonium ion intermediate. vu.lt |

Stereochemical Outcomes of Addition Reactions (Trans-Addition)

A key characteristic of the addition of methanesulfenyl chloride to alkenes is its high stereospecificity, exclusively yielding the trans-addition product. vu.ltresearchgate.net This stereochemical outcome is a direct consequence of the reaction mechanism. The formation of the bridged thiiranium ion intermediate shields one face of the original double bond. The subsequent nucleophilic attack by the chloride ion must occur from the opposite face, leading to the observed trans stereochemistry. vu.ltresearchgate.net This has been experimentally confirmed for various alkenes, including norbornene and acenaphthylene. researchgate.net

Characterization of Reactive Intermediates

Formation and Stability of Episulfonium (Thiiranium) Ions

The episulfonium ion is a three-membered ring containing a positively charged sulfur atom. acs.orgconicet.gov.ar It is formed by the transfer of the electrophilic methylthio group (CH₃S⁺) from methanesulfenyl chloride to the alkene π-bond. vu.lt The stability of the thiiranium ion is a key factor in the reaction mechanism. While they are reactive intermediates, they can be stable enough to be observed and even isolated under specific conditions, particularly with non-nucleophilic counterions. nih.govnih.govcdnsciencepub.com

The configurational stability of thiiranium ions has been a subject of investigation. Studies have shown that they are generally configurationally stable, which accounts for the high stereospecificity of the addition reaction. nih.govnih.gov However, in some cases, they can equilibrate with open carbocationic structures, which can lead to a loss of stereochemical integrity. nih.govresearchgate.netnyu.edu The stability of the thiiranium ion is influenced by the solvent, with polar solvents facilitating its formation. vu.lt

Influence of Substituents on Intermediate Structure

Substituents on both the sulfur atom and the carbon atoms of the alkene have a profound influence on the structure of the episulfonium ion intermediate. acs.orgconicet.gov.ar

Substituents on Carbon: Alkyl substituents on the carbons of the thiiranium ring generally lead to a bridged, symmetrical structure. However, substituents that can effectively stabilize a positive charge, such as a phenyl group, can lead to a more unsymmetrical, open-carbocation-like structure. researchgate.net In the case of phenyl-substituted ethenes, the intermediate is thought to be more like a carbonium ion than a true episulfonium ion. researchgate.net Quantum chemical calculations have shown that for intermediates derived from ethylene, prop-1-ene, and chloroethene, the episulfonium ion is the most stable structure. vu.lt

Substituents on Sulfur: While the focus here is on the methyl group, it is worth noting that other substituents on the sulfur atom also affect the reactivity and the nature of the intermediate. The electronic properties of the substituent on sulfur can influence the electrophilicity of the sulfenyl chloride and the stability of the resulting thiiranium ion. acs.org

Theoretical and Computational Investigations of Methanesulfenyl Chloride Reactivity

Quantum Chemical Studies on Addition Mechanisms

The electrophilic addition of methanesulfenyl chloride to unsaturated hydrocarbons, particularly alkenes, has been a subject of extensive theoretical investigation to elucidate the underlying reaction mechanisms. Quantum chemical calculations, employing both ab initio and Density Functional Theory (DFT) methods, have proven invaluable in this regard. Ab initio approaches, such as Møller-Plesset perturbation theory (MP2), and various DFT functionals have been utilized to model the reaction pathways of methanesulfenyl chloride with simple alkenes like ethene and propene. epdf.pub These computational studies aim to determine the geometries of reactants, intermediates, and transition states, as well as their corresponding energies. epdf.pub

For instance, ab initio Hartree-Fock calculations at the 6-311+G level have been used to study the electronic states of substituted thiiranium intermediates. dss.go.th DFT calculations have also been applied to investigate the starting species and the episulfonium ion intermediates that are central to the addition mechanism. epdf.pub These theoretical approaches allow for a detailed examination of factors that are difficult to isolate experimentally, such as the precise electronic structure of transient species. The choice of computational level and basis set is critical, with higher-level calculations such as QCISD(T) and CCSD(T) with extensive basis sets like 6-311++G(d,p) being employed to refine the energetic profiles of the reaction. epdf.pub

The analysis of potential energy surfaces (PES) derived from quantum chemical calculations provides a detailed map of the energetic landscape of the reaction between methanesulfenyl chloride and alkenes. These studies reveal the reaction to proceed through a multi-step mechanism involving the formation of key intermediates. The initial step is the electrophilic attack of the sulfur atom on the alkene double bond, leading to the formation of a three-membered ring intermediate known as an episulfonium or thiiranium ion.

Table 1: Calculated Relative Energies for Intermediates and Transition States in a Prototypical Alkene Addition Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Intermediate 1 | Episulfonium (Thiiranium) Ion | 0.0 (Reference) |

| Intermediate 2 | Proton-Shifted Cation | +8.0 to +8.5 epdf.pub |

| Transition State | For Proton Shift | +27 to +29 epdf.pub |

Note: Energies are relative to the primary episulfonium ion intermediate. Data is illustrative of typical energy differences found in high-level calculations.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the regioselectivity observed in the addition of methanesulfenyl chloride to unsymmetrical alkenes. The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the methanesulfenyl cation, CH₃S⁺, as the reactive electrophilic species). dss.go.th

The shapes and energies of these frontier orbitals dictate the preferred orientation of attack. A key finding from computational studies is that the charge of the π electrons in the alkene's double bond is transferred to the vacant orbital on the sulfur atom of the electrophile. The regioselectivity of the subsequent nucleophilic attack by the chloride anion on the episulfonium ion intermediate is also influenced by FMO interactions. The formation of kinetically controlled versus thermodynamically stable products can be explained by considering the interactions between the HOMO of the chloride anion and different LUMOs of the episulfonium ion. Specifically, interaction with the LUMO+1 can favor the kinetic product, while interaction with the LUMO favors the thermodynamic product.

Table 2: FMO Interactions in the Addition of Methanesulfenyl Chloride to Alkenes

| Interacting Orbitals | Description of Interaction | Consequence |

| HOMO (Alkene) + LUMO (CH₃S⁺) | Initial electrophilic attack | Formation of the episulfonium ion intermediate. |

| HOMO (Cl⁻) + LUMO (Episulfonium Ion) | Nucleophilic ring-opening | Formation of the thermodynamically favored adduct. |

| HOMO (Cl⁻) + LUMO+1 (Episulfonium Ion) | Nucleophilic ring-opening | Formation of the kinetically favored adduct. |

The analysis of atomic charges in the reactants and intermediates provides critical insight into the electronic nature of the addition reaction. Computational methods, such as Natural Population Analysis (NPA) or Lowdin population analysis, are used to quantify the charge distribution. dss.go.th Calculations on methanesulfenyl chloride show a significant polarization of the S-Cl bond, with the sulfur atom bearing a partial positive charge and the chlorine atom a partial negative charge. dss.go.th This inherent polarization facilitates the heterolytic cleavage of the S-Cl bond and establishes the electrophilic character of the sulfur atom.

Upon formation of the methanesulfenyl cation (CH₃S⁺), the positive charge becomes highly concentrated on the sulfur atom. dss.go.th This charge is then delocalized over the three-membered ring of the episulfonium ion intermediate upon reaction with an alkene. The distribution of this positive charge within the intermediate is not uniform and is influenced by substituents on the carbon atoms, which in turn dictates the regioselectivity of the final nucleophilic attack by the chloride ion. Solvation effects, as modeled by methods like the Polarizable Continuum Model (PCM), can further enhance the charge polarization in methanesulfenyl chloride, lowering the S-Cl bond dissociation energy and promoting the electrophilic addition reaction in polar solvents. dss.go.th

Table 3: Calculated Lowdin Charge Densities and S-Cl Bond Properties for Methanesulfenyl Chloride

| Species | Condition | Charge on S | Charge on Cl | S-Cl Bond Order | S-Cl Bond Dissociation Energy (kcal/mol) |

| CH₃SCl | In Vacuum | +0.02 | -0.22 | Unavailable | 55.4 dss.go.th |

| CH₃SCl | PCM (CH₂Cl₂) | +0.13 | -0.32 | Unavailable | 44.5 dss.go.th |

| CH₃S⁺ | Cation | +0.86 | N/A | N/A | N/A |

Data obtained from ab initio Hartree-Fock calculations. dss.go.th

Applications of Methanesulfenyl Chloride in Organic Synthesis

As a Sulfenylating Reagent

The principal application of methanesulfenyl chloride is as a sulfenylating agent, where it delivers a methylthio moiety to a nucleophilic substrate. This process, known as sulfenylation, is fundamental for creating carbon-sulfur bonds.

A prominent example of its sulfenylating capability is the electrophilic addition to carbon-carbon double and triple bonds. The reaction with alkenes and alkynes typically proceeds through a thiiranium (or thiirenium for alkynes) ion intermediate. This mechanism dictates the stereochemistry and regiochemistry of the addition. In the case of terminal alkenes, the reaction generally leads to the formation of anti-Markovnikov adducts, where the chloride ion attacks the less substituted carbon of the three-membered ring intermediate. researchgate.net This regioselectivity is a key feature of the synthetic utility of sulfenyl halides. researchgate.net

Research has demonstrated that methanesulfenyl chloride can be generated in situ for these reactions. For instance, the reaction of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride produces methanesulfenyl chloride, which can then be used directly for the sulfenyletherification of unsaturated alcohols. researchgate.net This in situ generation avoids handling the potentially unstable reagent directly.

The electrophilic addition of methanesulfenyl chloride is not limited to simple hydrocarbons and has been applied to more complex systems. The reaction proceeds efficiently with various unsaturated compounds, providing a direct route to β-chloro thioethers. researchgate.net

| Substrate Type | Intermediate | Product Type (Regiochemistry) |

|---|---|---|

| Terminal Alkene | Thiiranium Ion | β-Chloro Thioether (Anti-Markovnikov) researchgate.net |

| Unsaturated Alcohol | Thiiranium Ion | Sulfenylether (via intramolecular cyclization) researchgate.net |

| Alkyne | Thiirenium Ion | β-Chloro Vinyl Sulfide |

Synthetic Utility in Forming Functionalized Organosulfur Compounds

Beyond the formation of simple thioethers, methanesulfenyl chloride is instrumental in the synthesis of a variety of more complex functionalized organosulfur compounds. These compounds are often valuable intermediates or possess significant biological or material properties.

One such application is the synthesis of thiosulfonates. Methanesulfenyl chloride reacts readily with sulfinic acids or their salts. For example, the reaction between methanesulfenyl chloride and methanesulfinic acid results in the formation of S-methyl methanethiosulfonate. uantwerpen.be This reaction represents a coupling of two different sulfur oxidation states to form a sulfur-sulfur bond, a key structure in various chemical and biological contexts. uantwerpen.be

The reactivity of methanesulfenyl chloride with other sulfur nucleophiles also allows for the construction of unsymmetrical disulfides. The reaction with a thiol (R-SH) or a thiolate salt (R-S⁻) yields a disulfide of the structure CH₃-S-S-R. This provides a controlled method for creating specific disulfide linkages, which are crucial structural motifs in many proteins and other natural products.

The versatility of methanesulfenyl chloride as a building block is evident in its reactions with a range of nucleophiles to produce diverse organosulfur molecules.

| Nucleophile | Product Class | General Structure |

|---|---|---|

| Methanesulfinic Acid | Thiosulfonate | CH₃SO₂SCH₃ uantwerpen.be |

| Thiol / Thiolate | Unsymmetrical Disulfide | CH₃-S-S-R |

| Amine | Sulfenamide | CH₃-S-NR₂ |

| Carbanion | Thioether | CH₃-S-R |

Advanced Research Perspectives and Methodologies in Methanesulfenyl Chloride Chemistry

Spectroscopic Techniques for Mechanistic Elucidation (e.g., in situ NMR studies)

The transient and often highly reactive nature of intermediates in methanesulfenyl chloride reactions necessitates advanced spectroscopic methods for their detection and characterization. In situ monitoring techniques are particularly powerful for gaining mechanistic insights that are not achievable through conventional analysis of final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these reaction pathways in real-time. researchgate.netresearchgate.net Flow NMR, where the reaction mixture is continuously passed through the NMR spectrometer, has emerged as a particularly effective method. researchgate.netucc.ie This technique allows for the observation of short-lived species and the acquisition of kinetic data by monitoring the appearance and disappearance of signals corresponding to reactants, intermediates, and products. researchgate.netresearchgate.net For example, ¹H NMR can be used to track the characteristic signals of the methyl group in methanesulfenyl chloride and its derivatives as a reaction progresses. researchgate.net The use of deuterated methanesulfonyl chloride (CD₃SO₂Cl) can also be employed in mechanistic studies to trace reaction pathways and understand kinetic isotope effects through NMR spectroscopy.

In one study, the in situ generation of methanesulfonyl azide (B81097) from methanesulfonyl chloride was monitored using FlowNMR. researchgate.netucc.ie This real-time analysis provided evidence for the involvement of a sulfene (B1252967) intermediate or a methanesulfonyl triethylammonium (B8662869) species, depending on the reaction conditions. ucc.ie The ability to directly observe these transient species is crucial for confirming proposed mechanisms. researchgate.netresearchgate.netucc.ie

Beyond NMR, other spectroscopic techniques such as infrared (IR) spectroscopy can complement mechanistic studies. For instance, the progress of reactions involving the formation of diazoketones from carboxylic acids activated by methanesulfonyl chloride has been monitored by observing the characteristic IR absorption band of the diazoketone product.

The following table summarizes key spectroscopic data used in the mechanistic elucidation of reactions involving methanesulfenyl chloride and related compounds.

| Technique | Species Monitored | Key Observations | Application |

| ¹H NMR | Methanesulfonyl chloride, Methanesulfonyl azide, Methanesulfonamide, Ethyl acetoacetate, Ethyl 2-diazoacetoacetate | Tracking characteristic resonances to follow reaction progress. researchgate.netucc.ie | Monitoring in situ generation of methanesulfonyl azide and subsequent diazo transfer reactions. ucc.ie |

| ¹³C NMR | Tetrasubstituted C=C bonds | Observation of signals in the low-field region to confirm the formation of specific isomers. mdpi.com | Isomer structure assignment in reactions of hydroxymethyl-azaspiro-nonanes with methanesulfonyl chloride. mdpi.com |

| Infrared (IR) | Diazoketones | Detection of a medium to strong intensity band at 2105-2120 cm⁻¹ | Confirming the formation of sterically hindered α-diazoketones. baranlab.org |

Development of Novel Reactions and Catalytic Systems

A significant area of development is the use of methanesulfonyl chloride in the synthesis of valuable chemical intermediates. For instance, it is a key reagent in the conversion of alcohols to methanesulfonates (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions. wikipedia.orgchemicalbook.com It also reacts with primary and secondary amines to form highly stable methanesulfonamides. wikipedia.orgchemicalbook.com

Recent innovations include the development of catalytic systems for sulfonylation reactions. One such system employs a catalytic amount of an amine, such as N,N-dimethylbutylamine or triethylamine, in a water-solvent method for the mesylation of primary alcohols. researchgate.net This approach represents a greener alternative to traditional methods that often require stoichiometric amounts of base and organic solvents. researchgate.net The reaction proceeds efficiently by maintaining the pH around 10, which prevents the premature decomposition of the sulfonyl chloride. researchgate.net

The generation of sulfene (CH₂=SO₂) from methanesulfonyl chloride and a base opens up a range of cycloaddition reactions. wikipedia.org This highly reactive intermediate can react with α-hydroxyketones to form five-membered sultones, demonstrating the potential for constructing diverse heterocyclic frameworks. wikipedia.org

Furthermore, methanesulfonyl chloride has been utilized in post-synthetic derivatization of materials. For example, it has been used to modify graphitic carbon nitride (g-C₃N₄), a metal-free photocatalyst. mdpi.com This derivatization, which involves the reaction of mesyl chloride with the nitrogen atoms in the g-C₃N₄ structure, aims to alter the material's electronic properties and enhance its photocatalytic activity. mdpi.com

The table below highlights some novel reactions and catalytic systems involving methanesulfonyl chloride.

| Reaction Type | Reagents/Catalyst | Product | Significance |

| Catalytic Mesylation | Primary alcohols, Methanesulfonyl chloride, KOH, Catalytic N,N-dimethylbutylamine or triethylamine | Alkyl methanesulfonates | Green chemical process using water as a solvent and a catalytic amount of amine. researchgate.net |

| Cycloaddition | Methanesulfonyl chloride, Triethylamine, α-Hydroxyketones | Five-membered sultones | Formation of heterocyclic compounds via a transient sulfene intermediate. wikipedia.org |

| Post-Synthetic Derivatization | Graphitic carbon nitride (g-C₃N₄), Methanesulfonyl chloride | Mesylated graphitic carbon nitride | Modification of nanomaterials to enhance their photocatalytic properties. mdpi.com |

| One-Pot Diazoketone Synthesis | Sterically hindered carboxylic acids, Methanesulfonyl chloride, Triethylamine, Diazomethane | α-Diazoketones | Efficient synthesis of sterically encumbered α-diazoketones via an acyl mesylate intermediate. baranlab.org |

Future Directions in Synthetic and Mechanistic Studies

The field of methanesulfenyl chloride chemistry is poised for further advancements, with several promising avenues for future research. A central theme will be the continued development of more sustainable and efficient synthetic methods.

A key future direction lies in expanding the scope of catalytic systems. While progress has been made in the catalytic mesylation of alcohols, there is significant potential to develop catalysts for other transformations involving methanesulfenyl chloride and its derivatives. This includes enantioselective catalysis to control the stereochemistry of products, which is of paramount importance in pharmaceutical synthesis.

The exploration of flow chemistry for reactions involving methanesulfenyl chloride is another promising area. Continuous flow processes offer enhanced safety, better control over reaction parameters, and the potential for seamless integration of reaction and purification steps. rsc.org Given the high reactivity and potential hazards associated with sulfonyl chlorides, flow chemistry provides a safer and more efficient platform for their use. rsc.org

Further mechanistic investigations will continue to be crucial. The combination of in situ spectroscopic techniques with computational modeling will provide a deeper understanding of reaction intermediates and transition states. This knowledge will be instrumental in designing more selective and efficient reactions. For instance, a more profound understanding of the factors governing the competition between different reaction pathways, such as substitution and elimination, will enable chemists to steer reactions toward the desired outcome.

There is also growing interest in applying the chemistry of methanesulfenyl chloride to new areas, such as materials science and chemical biology. The post-synthetic modification of polymers and nanomaterials, as demonstrated with graphitic carbon nitride, is an area ripe for exploration. mdpi.com This could lead to the development of new functional materials with tailored properties. In chemical biology, the reactivity of sulfenyl chlorides could be harnessed for the development of new chemical probes or for the selective modification of biomolecules.

Q & A

Q. What are the standard methods for synthesizing methanesulfenylchloride in laboratory settings?

this compound (CH₃SCl) is typically synthesized via chlorination of methanethiol (CH₃SH) using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under controlled conditions. Key steps include:

- Reagent control : Maintaining stoichiometric ratios to avoid over-chlorination .

- Temperature regulation : Reactions are performed at low temperatures (0–5°C) to minimize side reactions .

- Purification : Distillation under reduced pressure to isolate CH₃SCl from byproducts like HCl or unreacted precursors . Characterization: Validate purity via NMR (¹H, ¹³C), IR spectroscopy, and GC-MS, cross-referenced with NIST spectral libraries .

Q. How should researchers safely handle and store this compound?

- PPE : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Respiratory protection (organic vapor masks) is mandatory during volatilization .

- Storage : Keep in corrosion-resistant containers (e.g., glass or PTFE-lined) under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .

Q. What spectroscopic techniques are essential for characterizing this compound?

- IR spectroscopy : Identify S-Cl (510–540 cm⁻¹) and C-S (680–750 cm⁻¹) stretching vibrations .

- NMR : ¹H NMR (δ ~2.8 ppm for CH₃ group) and ³⁵Cl NMR to confirm chlorine bonding .

- Mass spectrometry : Compare fragmentation patterns (e.g., m/z 114 for [M]⁺) with NIST databases .

Advanced Research Questions

Q. How can microwave spectroscopy resolve rotational barriers in this compound?

Microwave spectroscopy provides precise rotational constants (e.g., A, B, C) to model torsional barriers. For CH₃SCl:

- Torsional states : Analyze transitions in excited vibrational states to calculate the barrier to internal rotation (~3.5 kJ/mol) .

- Isotopic substitution : Use CH₃S³⁵Cl and CH₃S³⁷Cl isotopologues to refine quadrupole coupling constants and centrifugal distortion parameters .

- Data interpretation : Fit spectral lines using programs like SPFIT/SPCAT to derive rotational constants within ±0.1 MHz accuracy .

Q. How do researchers address contradictions between experimental and computational data for CH₃SCl’s dipole moment?

- Cross-validation : Compare experimental dipole moments (e.g., 1.85 D from Stark effect measurements) with DFT calculations (B3LYP/6-311++G** basis set) .

- Error sources : Assess basis set limitations, solvent effects (if applicable), and experimental calibration errors.

- Hybrid methods : Combine microwave spectroscopy (rotational constants) with ab initio calculations to refine electrostatic potential maps .

Q. What strategies optimize reaction conditions for CH₃SCl in sulfenylation reactions?

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to prevent hydrolysis.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the S-Cl bond .

- Kinetic monitoring : Track reaction progress via in situ IR or Raman spectroscopy to detect intermediates like thiolsulfinates .

Methodological Guidance for Data Analysis

Q. How should researchers analyze discrepancies in CH₃SCl’s reported bond lengths?

- Literature review : Compile X-ray crystallography and gas-phase electron diffraction data.

- Error analysis : Evaluate experimental resolution (e.g., ±0.01 Å for X-ray vs. ±0.02 Å for microwave).

- Theoretical benchmarking : Compare with high-level computations (e.g., CCSD(T)/cc-pVTZ) to identify systematic biases .

Q. What protocols ensure reproducibility in CH₃SCl synthesis?

- Detailed documentation : Report exact molar ratios, temperature gradients, and purification steps (per Beilstein Journal guidelines) .

- Raw data sharing : Provide supplementary GC-MS chromatograms and NMR spectra in open repositories .

- Peer validation : Collaborate with independent labs to replicate results under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.